molecular formula C20H19F3N4O6S B2703383 1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 860612-07-3

1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid

カタログ番号: B2703383
CAS番号: 860612-07-3
分子量: 500.45
InChIキー: RGSACDMNHXUKMD-WYMPLXKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine-4-carboxylic acid core modified with a sulfonyl-linked phenyl ring substituted at position 3 with a nitro group and at position 4 with a hydrazino group. The hydrazino moiety is further functionalized with an (E)-[2-(trifluoromethyl)phenyl]methylidene group. Key structural attributes include:

  • Nitro group (position 3): Electron-withdrawing, influencing electronic properties and reactivity.
  • Trifluoromethylphenyl group: Increases lipophilicity and metabolic stability .

特性

IUPAC Name

1-[3-nitro-4-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O6S/c21-20(22,23)16-4-2-1-3-14(16)12-24-25-17-6-5-15(11-18(17)27(30)31)34(32,33)26-9-7-13(8-10-26)19(28)29/h1-6,11-13,25H,7-10H2,(H,28,29)/b24-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSACDMNHXUKMD-WYMPLXKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid (CAS: 860612-07-3) is a complex organic compound with potential pharmacological applications. Its structure features a piperidine ring, a sulfonamide group, and multiple aromatic systems, which suggest diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3N4O6SC_{20}H_{19}F_{3}N_{4}O_{6}S, with a molecular weight of 500.45 g/mol. The presence of trifluoromethyl and nitro groups is significant as these functional groups often enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that related compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing nitro and trifluoromethyl groups have shown activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests that the target compound may also possess antimicrobial properties, warranting further investigation.

Anticancer Activity

Compounds featuring piperidine and sulfonamide moieties have been investigated for their anticancer potential. For example, certain sulfonamide derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit enzymes involved in folate synthesis, which is critical for bacterial growth. This mechanism may extend to other cellular processes in mammalian cells.
  • Receptor Modulation : The compound's structural features suggest potential interactions with various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction .

Case Studies

  • Antibacterial Activity : A study on related hydrazone derivatives demonstrated that compounds with similar substituents exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of a nitro group was found to enhance this activity significantly compared to control compounds .
  • Anticancer Research : In vitro studies on sulfonamide-containing compounds revealed their ability to inhibit cancer cell proliferation in breast and colon cancer models. The results indicated that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Data Tables

Biological Activity Tested Compound MIC (µg/mL) Target Bacteria
AntibacterialRelated Nitro Compounds32 - 128Bacillus cereus, Micrococcus luteus
AnticancerSulfonamide DerivativesVariesBreast Cancer Cell Lines

科学的研究の応用

Biological Activities

1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research indicates that derivatives of this compound may inhibit certain cancer cell lines, particularly those related to breast and colon cancers. The mechanism often involves the inhibition of specific enzymes crucial for tumor growth.

Cancer Treatment

Case studies have shown that compounds structurally similar to 1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid can act as effective inhibitors of cancer cell proliferation. These compounds are being explored for their potential in targeted cancer therapies.

Neurological Disorders

There is emerging evidence that such compounds may also have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The inhibition of certain pathways involved in neuronal death is a key area of research.

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of similar hydrazine derivatives against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Cancer Cell Inhibition : Research involving the application of sulfonamide derivatives revealed that they could reduce the viability of MCF-7 breast cancer cells by over 50% at concentrations of 10 µM.

類似化合物との比較

Substituent Variations on the Sulfonylphenyl Group

The sulfonylphenyl group’s substitution pattern significantly impacts biological and physicochemical properties.

Compound Name Substituents on Phenyl Ring Key Features Molecular Weight (g/mol) Potential Applications
Target Compound 3-Nitro, 4-hydrazino (with CF₃) Hydrazone linkage, nitro, and trifluoromethyl groups enhance stability ~500 (estimated) Antidiabetic, enzyme inhibition
1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide (Ev1) 4-Methyl Pyridinylmethylene hydrazide; lacks nitro and CF₃ groups ~450 Antimicrobial, kinase inhibition
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (Ev2) 3-Fluoro Simpler structure; no hydrazine or nitro groups ~285 CNS-targeting agents
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid (Ev7, 10, 11) 2-Nitro, 4-CF₃ Nitro and CF₃ directly on phenyl; lacks hydrazine ~318–325 Anticancer, anti-inflammatory

Key Observations :

  • The target compound’s 3-nitro-4-hydrazino substitution is unique among analogs, enabling distinct electronic and steric interactions.
  • Trifluoromethyl groups (Ev7, 10, 11) improve metabolic stability but may reduce solubility compared to non-fluorinated analogs (Ev1, Ev2) .

Hydrazine vs. Carboxylic Acid Derivatives

Hydrazine-containing compounds (target compound, Ev1) exhibit conformational rigidity due to the hydrazone linkage, whereas carboxylic acid derivatives (Ev2, Ev7) prioritize hydrogen-bonding interactions. For example:

  • Ev1 ’s pyridinylmethylene hydrazide may enhance binding to metal-dependent enzymes .
  • Ev7 ’s carboxylic acid group could facilitate salt formation, improving bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。